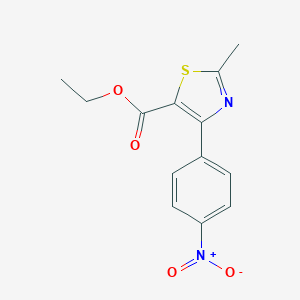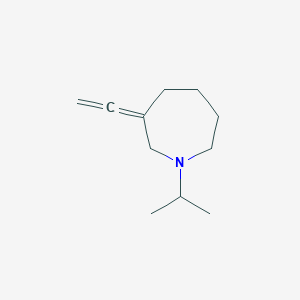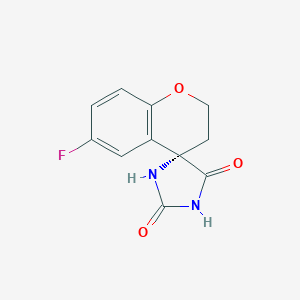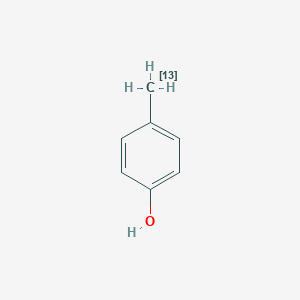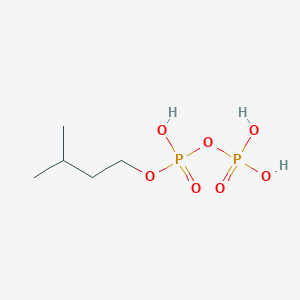
3-Methyl-1-prop-2-ynylazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-propynyl)-3-methyl-2-azetidinone: is a compound belonging to the azetidinone family, characterized by a four-membered lactam ring This compound is notable for its unique structural features, which include a propynyl group attached to the nitrogen atom and a methyl group at the third position of the azetidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-propynyl)-3-methyl-2-azetidinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a propargyl halide, followed by cyclization to form the azetidinone ring. The reaction conditions often require the use of a base, such as potassium carbonate, in a polar aprotic solvent like dimethyl sulfoxide .
Industrial Production Methods: Industrial production of N-(2-propynyl)-3-methyl-2-azetidinone may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: N-(2-propynyl)-3-methyl-2-azetidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The propynyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the propargyl moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed:
Scientific Research Applications
N-(2-propynyl)-3-methyl-2-azetidinone has found applications in several scientific research areas:
Mechanism of Action
The mechanism of action of N-(2-propynyl)-3-methyl-2-azetidinone involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily attributed to the presence of the propynyl group, which can participate in various chemical reactions. These interactions can lead to the modulation of biological pathways, including inhibition of enzymes or disruption of cellular processes .
Comparison with Similar Compounds
- N-(2-propynyl)-2-azetidinone
- N-(2-propynyl)-4-methyl-2-azetidinone
- N-(2-propynyl)-3-ethyl-2-azetidinone
Comparison: Compared to its analogs, N-(2-propynyl)-3-methyl-2-azetidinone is unique due to the specific positioning of the methyl group at the third position of the azetidinone ring. This structural difference can influence its chemical reactivity and biological activity, making it a valuable compound for targeted applications .
Properties
CAS No. |
124443-41-0 |
|---|---|
Molecular Formula |
C7H9NO |
Molecular Weight |
123.15 g/mol |
IUPAC Name |
3-methyl-1-prop-2-ynylazetidin-2-one |
InChI |
InChI=1S/C7H9NO/c1-3-4-8-5-6(2)7(8)9/h1,6H,4-5H2,2H3 |
InChI Key |
VBEUUMVTLWAHCQ-UHFFFAOYSA-N |
SMILES |
CC1CN(C1=O)CC#C |
Canonical SMILES |
CC1CN(C1=O)CC#C |
Synonyms |
2-Azetidinone,3-methyl-1-(2-propynyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


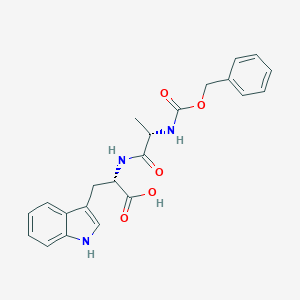
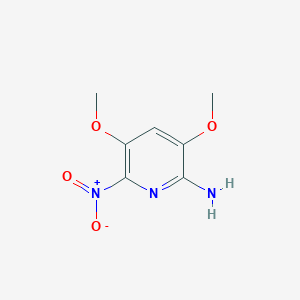
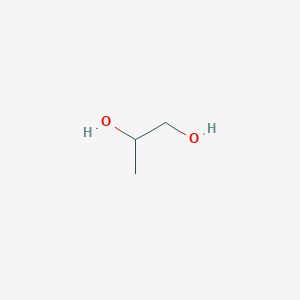
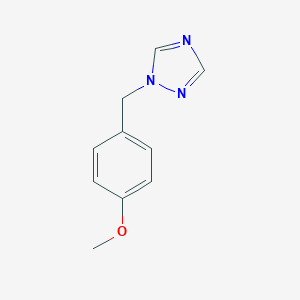
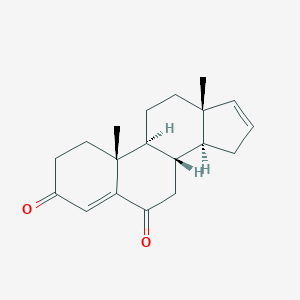
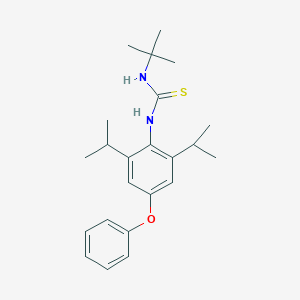
![4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B39200.png)
